1-Nitrosopropan-2-one

Description

1-(2-Nitrophenyl)propan-2-one (CAS: 1969-72-8) is an aromatic ketone derivative with a nitro group (-NO₂) attached to the ortho position of a phenyl ring and a propan-2-one backbone. Its molecular formula is C₉H₉NO₃, with a molecular weight of 179.175 g/mol .

Properties

CAS No. |

44396-45-4 |

|---|---|

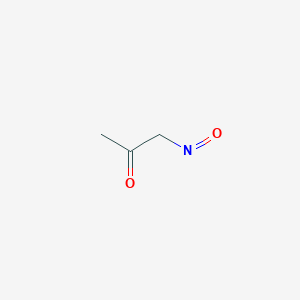

Molecular Formula |

C3H5NO2 |

Molecular Weight |

87.08 g/mol |

IUPAC Name |

1-nitrosopropan-2-one |

InChI |

InChI=1S/C3H5NO2/c1-3(5)2-4-6/h2H2,1H3 |

InChI Key |

XIOSHRWCAJCXKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CN=O |

Origin of Product |

United States |

Preparation Methods

1-Nitrosopropan-2-one can be synthesized through several methods:

Direct Nitrosation: This involves the reaction of propan-2-one with nitrosating agents such as nitrosyl chloride or sodium nitrite in the presence of an acid catalyst.

Oxidation of Amines: Primary amines can be oxidized to nitroso compounds using oxidizing agents like hydrogen peroxide or peracids.

Reduction of Nitro Compounds: Nitro compounds can be reduced to nitroso compounds using reducing agents like zinc dust and acetic acid.

Chemical Reactions Analysis

1-Nitrosopropan-2-one undergoes various chemical reactions:

Oxidation: It can be further oxidized to form nitro compounds.

Reduction: It can be reduced back to amines.

Substitution: The nitroso group can be substituted by other nucleophiles under suitable conditions.

Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form various adducts.

Common reagents used in these reactions include hydrogen peroxide, zinc dust, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Nitrosopropan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Nitrosopropan-2-one involves its reactivity with nucleophiles and electrophiles. The nitroso group can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

The following analysis compares 1-(2-Nitrophenyl)propan-2-one with structurally related compounds, focusing on molecular features, physicochemical properties, and toxicity profiles.

Structural Analogs in the Propanone Family

Table 1: Key Structural and Physicochemical Comparisons

Functional Group and Reactivity Analysis

- Nitro Group vs. Other Electron-Withdrawing Groups :

The o-nitro group in 1-(2-Nitrophenyl)propan-2-one enhances electrophilicity at the ketone carbon, making it reactive toward nucleophilic additions. In contrast, the methoxy group in 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one donates electron density, reducing electrophilicity but increasing stability . - Heterocyclic vs. Aromatic Systems: Thiophene-containing analogs (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) exhibit sulfur-mediated conjugation, altering redox behavior compared to purely aromatic nitro derivatives .

- Deuterated Derivatives: 2-Nitropropane-d6 retains similar chemical behavior to non-deuterated analogs but offers isotopic tracing utility in metabolic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.